molecular formula C6H11NO B1354036 (S)-2,2-Dimethylcyclopropanecarboxamide CAS No. 75885-58-4

(S)-2,2-Dimethylcyclopropanecarboxamide

Cat. No. B1354036
CAS RN: 75885-58-4
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-SCSAIBSYSA-N
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Description

(S)-2,2-Dimethylcyclopropanecarboxamide , also known as (S)-DMC , is a chemical compound with the following properties:



  • Molecular Formula : C<sub>6</sub>H<sub>11</sub>NO

  • Molecular Weight : Approximately 113.16 g/mol

  • Chirality : The (S)-configuration indicates that it is the left-handed enantiomer of the compound.



Synthesis Analysis

The synthesis of (S)-DMC involves several steps, including:



  • Starting Material : Typically derived from a cyclopropane ring precursor.

  • Resolution : Separation of the enantiomers (R and S) to obtain pure (S)-DMC.

  • Functionalization : Introduction of the carboxamide group.



Molecular Structure Analysis


  • Three-Membered Ring : The cyclopropane ring imparts rigidity to the molecule.

  • Amide Group : The carboxamide moiety consists of a carbonyl group (C=O) and an amino group (NH<sub>2</sub>).

  • Stereochemistry : The (S)-configuration determines its biological activity.



Chemical Reactions Analysis


  • Hydrolysis : (S)-DMC can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

  • Substitution Reactions : The amide nitrogen can participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior of (S)-DMC.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative methods for synthesizing N-(heterocycle)-2,2-dimethylcyclopropanecarboxamides were developed, emphasizing the high yields of these compounds, which are significant for their biological activity (Wang Jing, 2008).
  • Analytical Methods : Gas chromatography has been employed for the enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide and its acid in bioconversion broths, showcasing the method's precision and repeatability (R. Zheng, Yuguo Zheng, Yinchu Shen, 2007).
  • Crystal Structure Analysis : Studies on 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropane-carboxamide, a derivative, revealed detailed crystallographic information, contributing to a deeper understanding of the compound’s molecular structure (Shen De-long, 2008).

Biological and Chemical Applications

  • Biotransformations : Research on biotransformations using Rhodococcus sp. AJ270 showcased the highly enantioselective hydrolysis of nitriles, leading to the production of cyclopropanecarboxylic acids and amides with excellent enantiomeric excesses (Meining Wang, Guo-Qiang Feng, 2003).2. Synthetic Applications : A study focused on synthesizing carboxamide derivatives related to cis-permethrin and evaluating their larvicidal properties, highlighting the compound's potential in developing insecticides (W. Taylor, T. Hall, D. Vedres, 1998).
  • Pharmaceutical Synthesis : The synthesis of Cilastatin sodium involved (S)-2,2-dimethylcyclopropane carboxamide, demonstrating its use as a precursor in the development of pharmaceuticals (Xu Dongcheng, 2011).

Chemical Properties and Reactivity

  • Spectroscopic Studies : Investigations into the amide-rotational barriers in N,N-dimethylcyclopropanecarboxamides using spectroscopy offered insights into the compound's chemical behavior and reactivity (K. Spaargaren, P. K. Korver, P. Haak, T. Boer, 1971).

  • Chemical Reactivity of Derivatives : Recent studies on the chemical reactivity of N,N-dimethyl enaminones, including derivatives of 2,2-dimethylcyclopropanecarboxamide, showed their utility as building blocks for various heterocycles with potential biological applications (H. Gaber, M. Bagley, Zeinab A. Muhammad, S. M. Gomha, 2017).

Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on available data.

  • Handling Precautions : Proper handling and storage guidelines.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Studies : Investigate (S)-DMC’s biological activity.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Drug Development : Assess its potential as a drug candidate.


properties

IUPAC Name

(1S)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethylcyclopropanecarboxamide

CAS RN

75885-58-4
Record name (+)-2,2-Dimethylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75885-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,2-Dimethylcyclopropanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075885584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,2-dimethylcyclopropanecarboxamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.192
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 2
(S)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 3
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(S)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 4
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(S)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 5
(S)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 6
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(S)-2,2-Dimethylcyclopropanecarboxamide

Citations

For This Compound
63
Citations
ZY Yang, Y Ni, ZY Lu, XR Liao, YG Zheng, ZH Sun - Process Biochemistry, 2011 - Elsevier
R-Stereoselective amidase, a key enzyme responsible for the formation of chiral center of cilastatin, has been cloned from Delftia tsuruhatensis and expressed in Escherichia coli under …
Number of citations: 17 www.sciencedirect.com
YS Wang, F Cheng, RC Zheng, YJ Wang… - World Journal of …, 2011 - Springer
Amidase is a promising synthesis tool for chiral amides and related derivatives. In the present study, the biochemical properties of the Delftia tsuruhatensis CCTCC M 205114 …
Number of citations: 11 link.springer.com
RC Zheng, YS Wang, ZQ Liu, LY Xing, YG Zheng… - Research in …, 2007 - Elsevier
R-Enantioselective amidases are of considerable industrial interest due to potential applications in the production of optically active compounds. Strain ZJB-05174, capable of R-…
Number of citations: 61 www.sciencedirect.com
RC Zheng, YS Wang, YG Zheng, YC Shen - Catalysis Communications, 2012 - Elsevier
Both enantioselectivity and catalytic activity were greatly enhanced in Delftia tsuruhatensis ZJB-05174 catalyzed kinetic resolution of 2,2-dimethlycyclopropanecarboxamide in the …
Number of citations: 10 www.sciencedirect.com
SJ Jin, RC Zheng, YG Zheng… - Journal of applied …, 2008 - academic.oup.com
R‐enantioselective hydrolysis of 2,2‐dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB‐07021 | Journal of Applied …
Number of citations: 28 academic.oup.com
RC Zheng, YG Zheng, YC Shen - Biomedical Chromatography, 2007 - Wiley Online Library
A simple and sensitive method employing gas chromatography was developed for the enantioseparation and determination of 2,2‐dimethylcyclopropanecarboxamide and its acid in the …
T Zimmermann, K Robins, OM Birch, E Bohlen - Biotechnology Advances, 1996 - elibrary.ru
A genetic engineering process for the production of S-(+)-2, 2-dimethylcyclopropanecarboxamide. For this purpose, a new DNA is isolated from a microorganism that codes for a …
Number of citations: 6 elibrary.ru
YS Wang, RC Zheng, JM Xu, ZQ Liu… - Journal of Industrial …, 2010 - academic.oup.com
Immobilized cells of Delftia tsuruhatensis CCTCC M 205114 harboring R-amidase were applied in asymmetric hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide (R − 1) from …
Number of citations: 27 academic.oup.com
YJ Wang, ZQ Liu, RC Zheng, YP Xue… - Journal of Industrial …, 2012 - academic.oup.com
In this work, a mild, efficient bioconversion of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) in distilled water system was …
Number of citations: 10 academic.oup.com
RC Zheng, ZY Yang, CC Li, YG Zheng… - Journal of Molecular …, 2014 - Elsevier
An industrial one-pot, two-step bioprocess catalyzed by nitrile hydratase (NHase) and amidase was developed for (S)-2,2-dimethylcyclopropanecarboxamide (1), the key chiral …
Number of citations: 12 www.sciencedirect.com

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